2-methoxy-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
2-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its methoxy and methyl substituents on the indole ring, is of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-methyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of acid catalysts . Another approach is the Vilsmeier-Haack reaction, where indoles react with N,N-dimethylformamide and phosphorus oxychloride to introduce formyl groups at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: 2-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-Methoxy-1-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-Methoxy-1-methyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carboxaldehyde: Lacks the methoxy group, leading to different reactivity and properties.
2-Methoxyindole-3-carboxaldehyde: Lacks the methyl group, affecting its chemical behavior.
3-Methoxy-1-methylindole: Substitution pattern differs, influencing its applications.
Uniqueness
2-Methoxy-1-methyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxy-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10-6-4-3-5-8(10)9(7-13)11(12)14-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYXXPARPSHHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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